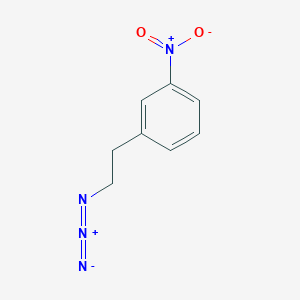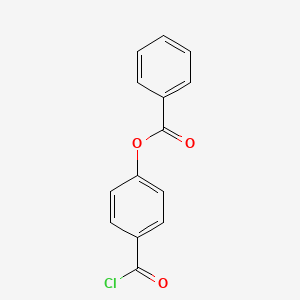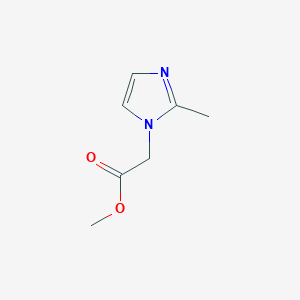
4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid
描述
4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the piperidine ring, a cyclohexyl group at the 4-position of the piperidine ring, and a carboxylic acid group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid typically involves the protection of the amine group with a benzyloxycarbonyl (Cbz) group. This can be achieved by reacting the amine with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate . The cyclohexyl group can be introduced through a Grignard reaction or by using cyclohexyl bromide in the presence of a suitable catalyst . The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the carboxylic acid group.
Reduction: Formation of the deprotected amine.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate for enzyme assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for the amine, reducing its nucleophilicity and reactivity . The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
N-(Benzyloxycarbonyl)hydroxylamine: Similar in structure but contains a hydroxylamine group instead of a piperidine ring.
N-(Benzyloxycarbonyl)-L-proline: Contains a proline residue instead of a piperidine ring.
Uniqueness
4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid is unique due to the presence of both a cyclohexyl group and a carboxylic acid group on the piperidine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
属性
分子式 |
C20H27NO4 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H27NO4/c22-18(23)20(17-9-5-2-6-10-17)11-13-21(14-12-20)19(24)25-15-16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-15H2,(H,22,23) |
InChI 键 |
CSEWDEGVOMTSQR-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one](/img/structure/B8504945.png)






![1h-Pyrazolo[4,3-b]pyridine-6-carboxylic acid,7-(butylamino)-,ethyl ester](/img/structure/B8504998.png)





